4-Methoxyquinazoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a methoxy group at the 4-position and a carbonitrile group at the 5-position makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazoline-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyaniline with cyanogen bromide under basic conditions to form the desired quinazoline ring. The reaction is usually carried out in a solvent like ethanol or acetonitrile, and the temperature is maintained around 60-80°C to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals may also be employed to facilitate the reaction and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyquinazoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinazoline-5-carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed:
- Quinazoline-5-carboxylic acid
- 4-Aminoquinazoline-5-carbonitrile
- Various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxyquinazoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials
Wirkmechanismus
The mechanism of action of 4-Methoxyquinazoline-5-carbonitrile involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of certain enzymes like tyrosine kinases, leading to the suppression of tumor growth. The compound may also interact with DNA and RNA, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- Quinazoline
- 4-Methoxyquinoline
- 5-Cyanoquinazoline
- 4-Methoxyquinazoline-2-carbonitrile
Comparison: 4-Methoxyquinazoline-5-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Compared to other quinazoline derivatives, it may offer enhanced selectivity and potency in certain applications, particularly in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7N3O |
---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
4-methoxyquinazoline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-14-10-9-7(5-11)3-2-4-8(9)12-6-13-10/h2-4,6H,1H3 |
InChI-Schlüssel |
VXIWHTCQIOEKRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC2=CC=CC(=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.